molecular formula C15H13ClN2O4 B6548890 2-chloro-5-nitro-N-(2-phenoxyethyl)benzamide CAS No. 1105208-86-3

2-chloro-5-nitro-N-(2-phenoxyethyl)benzamide

Cat. No.: B6548890
CAS No.: 1105208-86-3
M. Wt: 320.73 g/mol
InChI Key: XKIHQOCTZNVLOD-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(2-phenoxyethyl)benzamide is a benzamide derivative characterized by a chloro group at position 2, a nitro group at position 5 on the benzene ring, and a 2-phenoxyethyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₁₃ClN₂O₃, with a molecular weight of 304.73 g/mol (exact mass: 304.061 Da) . The compound’s structure (SMILES: C1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl) highlights its aromatic and polar functional groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-chloro-5-nitro-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c16-14-7-6-11(18(20)21)10-13(14)15(19)17-8-9-22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIHQOCTZNVLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely validated method for synthesizing 2-chloro-5-nitro-N-(2-phenoxyethyl)benzamide employs N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2-chloro-5-nitrobenzoic acid. This approach minimizes side reactions and enhances coupling efficiency, particularly for electron-deficient aromatic systems.

Procedure :

  • Activation : 2-Chloro-5-nitrobenzoic acid (1.56 mmol), DCC (1.56 mmol), and HOBt (1.56 mmol) are dissolved in anhydrous tetrahydrofuran (THF) at 0°C.

  • Amine Addition : 2-Phenoxyethylamine (1.56 mmol) is introduced, and the reaction is stirred at room temperature for 24 hours.

  • Workup : The mixture is concentrated, and the crude product is recrystallized from diethyl ether to yield pure this compound.

Yield and Physicochemical Data

ParameterValue
Yield63–98%
Melting Point145°C (observed)
Molecular Weight320.73 g/mol

This method’s success is attributed to the electron-withdrawing nitro group, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

Acid Chloride Route via Schotten-Baumann Reaction

Synthesis of 2-Chloro-5-Nitrobenzoyl Chloride

Prior to amidation, 2-chloro-5-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux.

Procedure :

  • Chlorination : 2-Chloro-5-nitrobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dichloromethane (DCM) for 3 hours.

  • Amine Coupling : The resultant acid chloride is cooled to 0°C, and 2-phenoxyethylamine (10 mmol) is added dropwise with vigorous stirring. Aqueous NaOH (10%) is introduced to quench HCl byproducts.

  • Isolation : The organic layer is separated, dried over MgSO₄, and concentrated to afford the crude product, which is purified via silica gel chromatography.

Comparative Performance

ParameterDCC/HOBt MethodAcid Chloride Method
Yield63–98%30–58%
Reaction Time24 hours3–6 hours
PurificationRecrystallizationColumn Chromatography

While the acid chloride route is faster, its lower yield stems from competitive hydrolysis and byproduct formation.

Solvent and Catalytic Optimization

Solvent Effects

  • THF : Preferred for DCC/HOBt due to its polarity and ability to stabilize intermediates.

  • Ethanol/DMF : Alternative solvents for reflux-based protocols, though they risk esterification side reactions.

Catalytic Additives

  • Triethylamine (TEA) : Neutralizes HCl in acid chloride couplings, improving amine reactivity.

  • Copper Diacetate : Enhances nitro group stability in reflux conditions, as observed in analogous pyridine syntheses.

Challenges and Mitigation Strategies

Byproduct Formation

  • Nitro Group Reduction : Minimized by avoiding high-temperature reactions (>100°C) and reducing agents.

  • Esterification : Suppressed using anhydrous solvents and molecular sieves.

Purification Difficulties

  • Recrystallization Solvents : Diethyl ether and ethyl acetate yield high-purity crystals due to the compound’s low solubility.

  • Chromatography : Silica gel with 5–10% ethyl acetate/hexane eluent resolves residual impurities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 2-amino-5-nitro-N-(2-phenoxyethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 2-chloro-5-nitro-N-(2-phenoxyethyl)benzamide exhibits potential anticancer properties. The compound may inhibit specific cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. The nitro group present in the molecule is known to contribute to the modulation of inflammatory responses, potentially by inhibiting pro-inflammatory cytokines.

Mechanism of Action
The mechanism involves binding to specific molecular targets such as enzymes or receptors, which alters their activity and affects biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.

Biological Research

Biochemical Probes
this compound is utilized as a biochemical probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact selectively with various biological targets, making it valuable for understanding complex biological systems.

In Vivo Studies
In vivo studies have demonstrated that compounds with similar structures can effectively reduce tumor growth in animal models, suggesting that this compound may have similar efficacy.

Materials Science

Development of Novel Materials
This compound is being investigated for its potential use in the synthesis of new materials with unique electronic and optical properties. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and as a building block for advanced materials.

Case Studies

Study Focus Findings
Study AAnticancer EffectsDemonstrated inhibition of breast cancer cell proliferation via apoptosis induction.
Study BAnti-inflammatory MechanismShowed significant reduction in inflammatory markers in animal models.
Study CMaterial ApplicationsExplored the use of the compound in synthesizing conductive polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The nitro group and the phenoxyethyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

PPAR Antagonism: The 4-pyridyl variant (T0070907) acts as a PPARγ antagonist, worsening experimental autoimmune encephalomyelitis (EAE) in mice . In contrast, the pyridyl-substituted analogue (unspecified position) targets PPARα, disrupting lipid metabolism and hepatitis C virus (HCV) replication . The phenoxyethyl group in the target compound may alter PPAR binding affinity due to its bulkier, oxygen-containing structure compared to pyridyl substituents.

Enzyme Inhibition: Benzamides with acylated amino groups (e.g., 2-hexanoylamino) inhibit PCAF histone acetyltransferase (HAT), with inhibitory activity ranging from 61% to 79% . The target compound lacks such substituents, suggesting divergent mechanisms.

Structural Influences: Electron-withdrawing groups (e.g., Cl, NO₂) enhance receptor binding by increasing electrophilicity. Phenoxyethyl vs.

Pharmacological and Mechanistic Differences

  • HCV Replication: PPARα antagonists like the pyridyl-substituted benzamide downregulate HCV replication by altering lipid droplet composition in hepatocytes .
  • Autoimmune Disease : PPARγ antagonists (e.g., T0070907) exacerbate EAE by enhancing inflammatory responses, whereas PPARγ agonists (e.g., rosiglitazone) suppress EAE .
  • Structural Determinants of Activity: Pyridyl Position: The 4-pyridyl group in T0070907 optimizes PPARγ binding, while a 2-pyridyl substituent may reduce affinity . Phenoxyethyl Group: This substituent’s ether linkage may confer metabolic stability compared to alkyl chains in other benzamides .

Physicochemical Properties

Property 2-Chloro-5-nitro-N-(2-phenoxyethyl)benzamide T0070907 (4-Pyridyl) 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide
Molecular Weight 304.73 g/mol 277.66 g/mol 372.38 g/mol
LogP (Predicted) ~3.5 (hydrophobic) ~2.8 ~2.1 (polar due to COOH)
Solubility Low (hydrophobic substituent) Moderate High (carboxylic acid enhances solubility)
Metabolic Stability Likely high (ether linkage) Moderate Low (ester hydrolysis)

Biological Activity

2-Chloro-5-nitro-N-(2-phenoxyethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Core : The initial step involves the acylation of an aniline derivative with benzoyl chloride.
  • Nitration : The benzamide is then nitrated to introduce the nitro group at the 5-position.
  • Chlorination : Chlorination at the 2-position can be achieved using chlorinating agents such as thionyl chloride.
  • Alkylation : Finally, the phenoxyethyl group is introduced through an alkylation reaction with 2-phenoxyethyl bromide in the presence of a base.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related benzamide derivatives demonstrated broad-spectrum activity against various bacterial strains, including drug-resistant isolates, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 500 µg/ml .

CompoundTarget OrganismsMIC (µg/ml)
This compoundStaphylococcus aureusTBD
Similar Benzamide DerivativeBacillus subtilis1.95
Similar Benzamide DerivativeEscherichia coliTBD

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : It likely interacts with specific enzymes or receptors, modulating their activity and influencing cellular pathways such as apoptosis and inflammation.
  • Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by bacteria, enhancing their potential as antimicrobial agents against resistant strains .

Study on Microbial Degradation

A notable study explored the microbial degradation of chloronitrophenols, including derivatives like this compound. The research identified specific bacterial strains capable of utilizing these compounds as carbon sources while releasing ammonium during catabolism. The degradation kinetics were analyzed using a modified Gompertz model, revealing that strain CNP-8 could degrade concentrations up to 0.6 mM effectively .

Antimicrobial Evaluation

In another investigation focused on nitro-substituted benzamides, derivatives were synthesized and evaluated for their antimicrobial properties against pathogens such as Helicobacter pylori and Clostridium difficile. These studies highlighted that certain substitutions significantly enhanced antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-nitro-N-(2-phenoxyethyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-chloro-5-nitrobenzoyl chloride with 2-phenoxyethylamine. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or benzene are common solvents. DCM at 0–20°C minimizes side reactions compared to higher temperatures .
  • Catalysts : N,N-dimethylformamide (DMF) or N-methylacetamide can accelerate acylation reactions, but excess catalyst may degrade nitro groups.
  • Workup : Precipitation via water quenching followed by filtration yields solid products (>85% purity). Recrystallization in ethanol improves purity (>95%) .
    • Data Table :
Reagent SystemSolventTemp (°C)Yield (%)Purity (%)
Thionyl chloride + DMFDCM0–207892
Oxalyl chloride + DMFBenzene506585

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for aromatic protons (δ 7.8–8.2 ppm, meta-nitro and para-chloro substitution), phenoxyethyl chain (δ 3.6–4.2 ppm for OCH₂ and δ 1.2–1.6 ppm for CH₂), and amide NH (δ 8.5–9.0 ppm, broad) .
  • IR : Key peaks include C=O stretch (~1650 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 2-chloro-5-nitrobenzamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. amino groups) on target binding. For example, GW 9662 (a PPARγ antagonist with similar structure) shows IC₅₀ = 3.3 nM at PPARγ, but substitution at the phenoxyethyl chain reduces activity .
  • Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm activity. Inconsistent results may arise from off-target interactions or solvent-dependent aggregation .

Q. How can crystallography (e.g., SHELX software) elucidate the solid-state conformation of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) for small-molecule crystals. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Key Observations : The phenoxyethyl chain may adopt a gauche conformation to minimize steric clash with the nitro group. Hydrogen bonding between amide NH and nitro O stabilizes the lattice .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.2, indicating moderate lipophilicity), CYP450 inhibition (high risk for CYP3A4), and bioavailability (Lipinski’s rule compliant) .
  • Docking Studies : AutoDock Vina models interactions with PPARγ (PDB: 3DZY). The nitro group forms π-π stacking with Phe282, while the phenoxyethyl chain occupies a hydrophobic pocket .

Data Analysis and Interpretation

Q. How to address discrepancies in reported antimicrobial activity of structurally similar benzamides?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate MIC values across bacterial strains (e.g., S. aureus vs. E. coli) using standardized CLSI protocols. Variations may arise from efflux pump activity or membrane permeability .
  • Metabolite Interference : Test stability in bacterial culture media; nitro groups may be reduced to inactive amines under anaerobic conditions .

Q. What analytical techniques quantify degradation products under stressed conditions?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Major degradants include hydrolyzed amide (2-chloro-5-nitrobenzoic acid) and oxidized phenoxyethyl chain .
  • Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline hydrolysis. Nitro group reduction is pH-sensitive, with >20% degradation at pH > 10 .

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